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Compound of Interest

Compound Name: 2-Propylmalonic acid

Cat. No.: B1346972

This guide provides an in-depth analysis of the spectroscopic data for 2-propylmalonic acid
(CAS No. 616-62-6), a valuable building block in organic synthesis. Designed for researchers,
scientists, and professionals in drug development, this document offers a detailed examination
of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The focus is on not just presenting the data, but also on the rationale behind the spectral
features, providing a deeper understanding of the molecule's structure and properties.

Introduction to 2-Propylmalonic Acid

2-Propylmalonic acid, also known as n-propylmalonic acid, belongs to the class of substituted
dicarboxylic acids. Its structure, featuring a propyl group on the alpha-carbon of malonic acid,
makes it a versatile intermediate in the synthesis of more complex molecules, including
pharmaceuticals and other fine chemicals. Accurate and comprehensive spectroscopic
characterization is paramount for confirming its identity, purity, and for understanding its
reactivity in various chemical transformations. This guide will delve into the key spectroscopic
techniques used to elucidate the structure of 2-propylmalonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information
about the carbon-hydrogen framework of a molecule. For 2-propylmalonic acid, both *H and
13C NMR are essential for structural confirmation.
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'H NMR Spectroscopy

The *H NMR spectrum of 2-propylmalonic acid provides information on the number of
different types of protons and their neighboring environments. The experimental data presented
here was obtained from a sample dissolved in deuterated methanol (CDsOD).

Experimental Protocol for tH NMR Spectroscopy:

o Sample Preparation: A small amount of 2-propylmalonic acid is dissolved in a deuterated
solvent, such as methanol-d4 (CD3OD), in a standard 5 mm NMR tube. The use of a
deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's
peaks.

¢ Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400
MHz or higher) to ensure good signal dispersion.

o Data Acquisition: Standard pulse sequences are used to acquire the *H NMR spectrum. Key
parameters include the number of scans, relaxation delay, and acquisition time, which are
optimized to obtain a good signal-to-noise ratio.

» Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a
Fourier transform, followed by phase and baseline correction. The chemical shifts are
referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IH NMR Data Summary:

Chemical Coupling

Signal Shift (5, Multiplicity Constant (J, Integration Assighment
ppm) Hz)

a 3.14 Triplet (t) 7.5 1H CH

b 1.66 Quartet (q) 7.7 2H CH2

C 1.22 Sextet 7.5 2H CH2

d 0.79 Triplet (t) 7.4 3H CHs
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Interpretation of the *H NMR Spectrum:

The H NMR spectrum of 2-propylmalonic acid shows four distinct signals, consistent with its
molecular structure.

The triplet at 3.14 ppm corresponds to the single proton on the alpha-carbon (CH). It is split
into a triplet by the two adjacent protons of the neighboring methylene group.

e The quartet at 1.66 ppm is assigned to the methylene protons (CHz) adjacent to the methine
proton. The signal is a quartet due to coupling with the three protons of the terminal methyl

group.

e The sextet at 1.22 ppm represents the middle methylene group (CHz) of the propyl chain. It
is split by the adjacent methylene and methyl groups.

e The triplet at 0.79 ppm is characteristic of the terminal methyl group (CHs) of the propyl
chain, split by the adjacent methylene group.

The integration values of 1:2:2:3 for the respective signals further confirm the assignment of
the protons in the molecule.

Molecular Structure of 2-Propylmalonic Acid with *H NMR Assignments:

Caption: *H NMR assignments for 2-propylmalonic acid.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments in the
molecule.

Experimental Protocol for 3C NMR Spectroscopy:

The experimental protocol for 23C NMR is similar to that of *H NMR, with the primary difference
being the observation frequency and the pulse programs used, which are optimized for the 13C
nucleus. Decoupling techniques are typically employed to simplify the spectrum by removing
the splitting caused by attached protons, resulting in a spectrum where each unique carbon
atom appears as a single peak.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1346972?utm_src=pdf-body
https://www.benchchem.com/product/b1346972?utm_src=pdf-body
https://www.benchchem.com/product/b1346972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

13C NMR Data Summary:

Signal Chemical Shift (6, ppm) Assignment
1 173.4 2 x COOH

2 52.9 CH

3 32.3 CH:z

4 21.8 CH2

5 14.2 CHs

Interpretation of the 3C NMR Spectrum:

The 13C NMR spectrum displays five signals, corresponding to the five distinct carbon

environments in 2-propylmalonic acid.

e The signal at 173.4 ppm is in the characteristic region for carboxylic acid carbons. The two

carboxyl carbons are equivalent by symmetry and thus appear as a single peak.

e The peak at 52.9 ppm is assigned to the methine carbon (CH) at the alpha position.

e The signals at 32.3 ppm and 21.8 ppm correspond to the two methylene carbons (CH2) in

the propyl chain.

e The upfield signal at 14.2 ppm is characteristic of the terminal methyl carbon (CHs).

Molecular Structure of 2-Propylmalonic Acid with 3C NMR Assignments:

Caption: 13C NMR assignments for 2-propylmalonic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a

molecule by measuring the absorption of infrared radiation. While experimental IR data for 2-

propylmalonic acid is not readily available in public databases, its characteristic absorption

bands can be predicted based on the functional groups present.
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Predicted IR Absorption Bands:

Wavenumber ) . . .

(cm—9) Intensity Vibration Functional Group
3300-2500 Broad, Strong O-H stretch Carboxylic Acid
2960-2850 Medium-Strong C-H stretch Alkyl (CHs, CH2)
~1710 Strong C=0 stretch Carboxylic Acid
~1465 Medium C-H bend Alkyl (CH2)

~1380 Medium C-H bend Alkyl (CHs)

~1250 Strong C-O stretch Carboxylic Acid
~920 Broad, Medium O-H bend Carboxylic Acid

Interpretation of the Predicted IR Spectrum:

e The most prominent feature in the IR spectrum of 2-propylmalonic acid is expected to be a
very broad absorption band in the region of 3300-2500 cm~1, which is characteristic of the O-
H stretching vibration of a hydrogen-bonded carboxylic acid.

e A strong, sharp absorption peak around 1710 cm~! is anticipated for the C=0 stretching of
the carbonyl group in the carboxylic acid.

o The C-H stretching vibrations of the propyl group are expected to appear in the 2960-2850
cm~! region.

» The fingerprint region (below 1500 cm~?) will contain a series of bands corresponding to C-H
bending, C-O stretching, and O-H bending vibrations, which are collectively unique to the
molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight and the
fragmentation pattern of a compound, which can be used for structural elucidation.
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Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

 lonization: The molecules are ionized using a suitable technique. Electrospray ionization
(ESI) is a soft ionization method commonly used for polar molecules like carboxylic acids,
often resulting in the observation of the protonated molecule [M+H]* or the deprotonated
molecule [M-H]~.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio by a high-
resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

o Detection: The abundance of each ion is measured, and a mass spectrum is generated.

High-Resolution Mass Spectrometry (HRMS) Data:

o Calculated Monoisotopic Mass for CeH1004: 146.0579

o Observed Mass for [M+H]*: 147.0727[1]

The observed mass of the protonated molecule is in excellent agreement with the calculated
mass, confirming the elemental composition of 2-propylmalonic acid.

Proposed Fragmentation Pathway:

A common fragmentation pathway for dicarboxylic acids in mass spectrometry is the loss of
water (H20) and carbon dioxide (COz).

[CeH1004]*" - H20 > [CeHsOs]* - COOH > [CsHeO2]* [CaHo]*
m/z = 146 m/z =128 m/z =101 m/z = 57

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for 2-propylmalonic acid.

Conclusion
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The spectroscopic data presented in this guide provide a comprehensive and detailed
characterization of 2-propylmalonic acid. The *H and 3C NMR spectra unequivocally confirm
the carbon-hydrogen framework of the molecule, while high-resolution mass spectrometry
validates its elemental composition. Although experimental IR data is not readily available, the
predicted spectrum, based on well-established correlations, serves as a useful reference for
identifying the key functional groups. This compilation of spectroscopic information is an
invaluable resource for scientists working with 2-propylmalonic acid, ensuring its correct
identification and facilitating its use in further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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